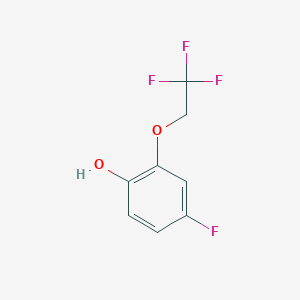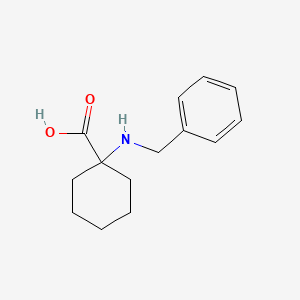
1-(Benzylamino)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylamino)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H19NO2 It is a derivative of cyclohexanecarboxylic acid, where a benzylamino group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzylamino)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with benzylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylamino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Applications De Recherche Scientifique
1-(Benzylamino)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(benzylamino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid: A precursor to 1-(benzylamino)cyclohexanecarboxylic acid, it lacks the benzylamino group.
Cyclohexylamine: Similar in structure but lacks the carboxylic acid group.
Benzylamine: Contains the benzylamino group but lacks the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(benzylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c16-13(17)14(9-5-2-6-10-14)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,16,17) |
Clé InChI |
LGRMLVTYZWVRJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


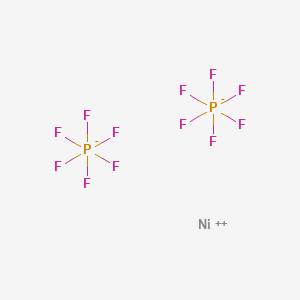
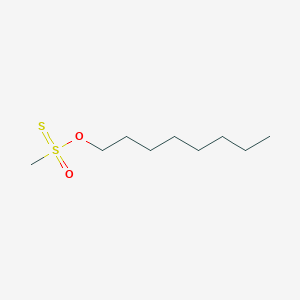
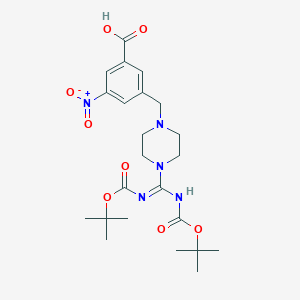


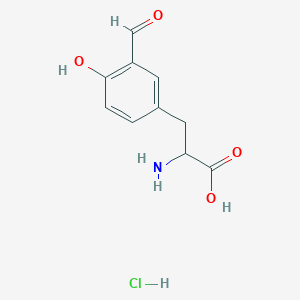
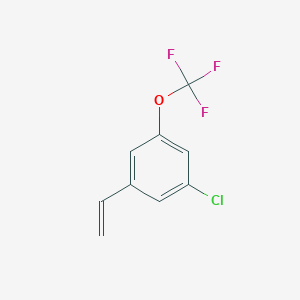

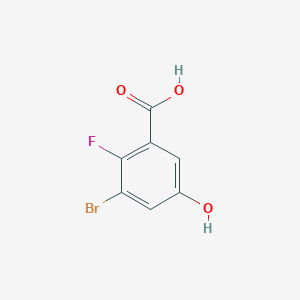
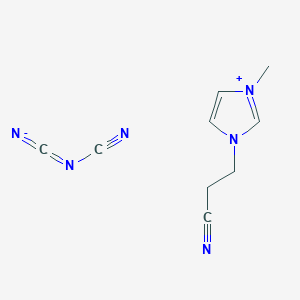
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
